molecular formula C7H6N2O2 B1505957 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one CAS No. 270902-36-8

4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one

Cat. No.: B1505957
CAS No.: 270902-36-8
M. Wt: 150.13 g/mol
InChI Key: RVCPUGGZZIWUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

Property Value/Description
Ring System Bicyclic (pyrrole + pyridazine)
Functional Groups Hydroxyl (-OH), Lactam (-CON-)
Aromaticity Delocalized π-system across both rings

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound remains limited, studies on analogous pyrrolopyridazine derivatives provide insights. For example, the crystal structure of 3-hydroxypyrrolo[2,3-b]pyridine reveals planar bicyclic systems with intramolecular hydrogen bonding between hydroxyl and lactam groups. Such interactions likely stabilize the tautomeric forms of the title compound.

In related compounds, X-ray diffraction has confirmed:

  • Bond lengths : C-N bonds in the pyridazine ring average 1.33 Å , typical for aromatic systems.
  • Dihedral angles : The pyrrole and pyridazine rings exhibit a dihedral angle of 2–5° , indicating near-planarity.

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • The hydroxyl proton resonates as a broad singlet near δ 10.2–10.5 ppm due to hydrogen bonding.
    • Aromatic protons in the pyrrole ring appear as doublets at δ 6.8–7.2 ppm (J = 4.5 Hz), while pyridazine protons show multiplet signals at δ 7.5–8.1 ppm .
  • ¹³C NMR :

    • The lactam carbonyl (C=O) appears at δ 164–166 ppm .
    • Aromatic carbons in the fused rings resonate between δ 110–140 ppm .

Infrared (IR) Spectroscopy

Absorption Band (cm⁻¹) Assignment
3200–3400 O-H stretch (hydroxyl)
1680–1700 C=O stretch (lactam)
1550–1600 C=C/C=N aromatic stretches

UV-Vis Spectroscopy

The conjugated π-system exhibits strong absorption in the 240–280 nm range (ε > 10,000 M⁻¹cm⁻¹), attributable to π→π* transitions.

Tautomeric Behavior and Electronic Structure

The compound exists in equilibrium between keto and enol tautomers (Figure 1). Computational studies indicate the keto form is favored by ~85% in nonpolar solvents due to intramolecular hydrogen bonding between the hydroxyl and lactam groups.

Electronic Effects :

  • The hydroxyl group acts as an electron donor, increasing electron density at positions 3 and 5 of the pyridazine ring.
  • The lactam moiety withdraws electrons, polarizing the ring system and enhancing reactivity toward electrophilic substitution.

Tautomeric Equilibrium:

$$ \text{Keto Form} \rightleftharpoons \text{Enol Form} $$
Key Stabilizing Factors :

  • Intramolecular hydrogen bonding in the keto form.
  • Aromaticity preservation in the enol form.

Properties

IUPAC Name

4-hydroxy-1H-pyrrolo[1,2-b]pyridazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-7(11)8-9-3-1-2-5(6)9/h1-4,10H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCPUGGZZIWUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716201
Record name 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270902-36-8
Record name 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyridazinone Derivatives

One effective approach to synthesize pyrrolo[1,2-b]pyridazinones involves intramolecular cyclization of hexahydro-3(2H)pyridazinones. For example, Masanori et al. synthesized 3,4,5,6-octahydro-pyrrolo[1,2-b]pyridazine-2,7-dione starting from diethyl 4-oxopimelate and 3,4-dimethoxyphenethyl-hydrazine. The process includes:

  • Condensation to form 4,5-dihydro-3(2H)pyridazinone intermediate.
  • Catalytic reduction of the endocyclic C-N double bond producing tetrahydro-pyridazinone.
  • Intramolecular cyclization upon heating to yield the pyrrolo[1,2-b]pyridazine core.

This method provides a pathway to functionalized pyrrolopyridazines and can be adapted for analogues with various substituents on the lactamic nitrogen atom.

1,3-Dipolar Cycloaddition Using Mesoionic Compounds

A prominent synthetic route involves 1,3-dipolar cycloaddition reactions between mesoionic 1,3-dipoles (such as oxazolopyridazinones) and acetylenic dipolarophiles. Dumitrascu et al. demonstrated this method by generating mesoionic oxazolopyridazinones in situ from pyridazinone acids using acetic anhydride at 90 °C. The mesoionic dipoles then react with methyl or ethyl propiolate to form pyrrolo[1,2-b]pyridazine derivatives with yields ranging from 41% to 52%:

  • The reaction solvent and reagent is acetic anhydride, which facilitates dehydration and cyclization.
  • The reaction time is typically 3–4 hours at elevated temperature.
  • This method is versatile and allows for substitution variation on the pyridazinone ring.

Synthesis Starting from Pyrrole Derivatives

Another synthetic strategy involves the use of substituted pyrroles as starting materials. Schneller et al. reported a multi-step synthesis of 6-amino-1-benzyl-1H-pyrrolo[3,2-c]pyridine-4-ol, which is structurally related to pyrrolo[1,2-b]pyridazinones:

  • Reaction of N-benzylaminoacetaldehyde hydrochloride with diethyl acetonedicarboxylate under basic conditions to form ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate.
  • Conversion of ester functionalities to amides and subsequent dehydration to nitriles using liquid ammonia and phosphorus oxychloride.
  • Cyclization by heating nitrile intermediates with liquid ammonia to form the pyrrolopyridazine ring system.
  • Yields for the cyclization step were around 42%.

This method highlights the utility of pyrrole precursors and functional group interconversions to access the pyrrolo[1,2-b]pyridazine scaffold.

Synthesis via N-Ylide Intermediates and Acetylenic Esters

Flitsch and Kramer developed a general method starting from 1-aminopyrrole and β-dicarbonyl compounds to synthesize pyrrolo[1,2-b]pyridazines:

  • Formation of N-ylide intermediates from 1-aminopyrrole derivatives.
  • Cycloaddition with symmetrical esters of acetylene dicarboxylic acid or monocarboxylic acid esters.
  • The presence of electron-withdrawing groups such as alkoxycarbonyl or aroyl on the ylide stabilizes the intermediate, improving yields.
  • The primary cycloadduct undergoes isomerization under reaction conditions to yield the final pyrrolo[1,2-b]pyridazine.

Yields vary depending on the dipolarophile and substituents, but this approach allows for diverse functionalization.

Summary Table of Preparation Methods

Methodology Starting Materials Key Conditions Yield Range (%) Notes
Intramolecular cyclization of pyridazinones Diethyl 4-oxopimelate, hydrazines Catalytic reduction, heating Not specified Suitable for functionalized derivatives; involves hydrazine condensation and cyclization
1,3-Dipolar cycloaddition with mesoionic dipoles Pyridazinone acids, methyl/ethyl propiolate Acetic anhydride, 90 °C, 3–4 h 41–52 One-pot in situ generation of mesoionic dipoles; simultaneous dehydration and cyclization
Pyrrole derivative route N-benzylaminoacetaldehyde, diethyl acetonedicarboxylate NaOH, liquid ammonia, POCl3, heating ~42 Multi-step; involves ester to amide conversion, dehydration, cyclization
N-ylide intermediates with acetylenic esters 1-Aminopyrrole, β-dicarbonyls, acetylenic esters Various; isomerization of cycloadduct Variable Electron-withdrawing groups on ylide improve stability; diverse functionalization possible

Detailed Research Findings

  • The 1,3-dipolar cycloaddition method using mesoionic oxazolopyridazinones is notable for its operational simplicity and moderate to good yields. The use of acetic anhydride as both solvent and reagent is advantageous for simultaneous dehydration and cyclization, streamlining the synthesis process.

  • Intramolecular cyclization strategies starting from hydrazine derivatives and ketoesters provide access to saturated pyrrolopyridazine diones, which can be further functionalized. This approach, while less explored, offers a route to more complex analogues.

  • Pyrrole-based syntheses require careful control of reaction conditions, particularly for the conversion of esters to amides and subsequent cyclization. The use of sealed vessels and liquid ammonia is critical for successful cyclization.

  • The N-ylide approach emphasizes the importance of substituent effects on the stability and reactivity of intermediates. Electron-withdrawing groups enhance the feasibility of cycloaddition with acetylenic esters, influencing yields and product distribution.

This comprehensive overview synthesizes diverse preparation methods for 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one and related derivatives, providing a foundation for further synthetic development and application in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one can undergo several types of chemical reactions:

  • Oxidation: : This compound can be oxidized to form various oxo-derivatives.

  • Reduction: : It can be reduced to alter the oxidation state of the nitrogen atoms within the ring.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can be carried out at different positions on the ring structure.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide and various metal oxides.

  • Reduction: : Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

  • Substitution: : Halogens (e.g., chlorine, bromine) and nucleophiles like amines and alkoxides are commonly involved.

Major Products Formed: The major products formed from these reactions vary widely depending on the reagents and conditions used. typical products can include various hydroxylated, aminated, and alkylated derivatives.

Scientific Research Applications

Biological Applications

Enzyme Inhibition:
Research indicates that 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one can act as an enzyme inhibitor. Studies have demonstrated its potential to interact with key biological targets, influencing various biochemical pathways.

Case Study: Alzheimer’s Disease (AD)
In a study targeting Alzheimer's disease, derivatives of this compound were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and BACE 1 (Beta-site APP Cleaving Enzyme). The findings suggest that these derivatives can effectively inhibit both enzymes, providing a dual-target approach that may enhance therapeutic efficacy against AD .

Medicinal Chemistry

Pharmacological Properties:
Derivatives of this compound are being investigated for their pharmacological properties in treating various diseases, including cancer and neurological disorders. Their unique structure allows them to interact with multiple molecular targets.

Anticancer Activity:
The compound has been linked to the development of antineoplastic agents due to its ability to inhibit enzymes critical in cancer metabolism. For instance, it serves as an intermediate for synthesizing antifolate compounds that target dihydrofolate reductase and other key enzymes involved in cancer cell proliferation .

Industrial Applications

Specialty Chemicals:
In industrial chemistry, this compound is utilized in the synthesis of specialty chemicals such as dyes and polymers. Its unique properties enable the production of materials with specific characteristics.

Dyes and Polymers:
The compound's structure allows it to impart desirable properties in dye production and polymer synthesis, making it a valuable building block in materials science.

Mechanism of Action

The mechanism of action of 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one involves its ability to bind to specific molecular targets. This binding can result in the inhibition or activation of various enzymes, affecting cellular pathways. The precise molecular interactions often depend on the functional groups present in the compound and their ability to form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one with analogous fused heterocycles, focusing on structural features, synthetic methods, and biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Activities
This compound Pyrrolo[1,2-b]pyridazinone 4-Hydroxyl 150.13 Under investigation (limited data)
Indeno[1,2-b]pyrrol-4(1H)-one derivatives Indeno-pyrrolone 2-Arylamino, dihydro substituents ~280–320 (varies) SARS-CoV-2 Mpro inhibitors
Pyrimido[1,2-b]indazol-2(1H)-one Pyrimido-indazolone Trifluoromethyl, aryl substituents ~300–350 (varies) Anticancer/antiviral (in vitro)
Imidazo[1,5-b]pyridazin-2(1H)-one Imidazo-pyridazinone Phenyl, carboxylic acid substituents ~230–260 (varies) Synthetic intermediates

Key Observations :

  • Indeno[1,2-b]pyrrol-4(1H)-one derivatives (e.g., compound 5f) exhibit higher molecular weights due to the indeno group and substituted aryl amines, enhancing their binding affinity to viral proteases .
  • Pyrimido[1,2-b]indazol-2(1H)-ones (e.g., 8a–9b ) incorporate electron-withdrawing groups (e.g., trifluoromethyl), improving metabolic stability .
  • The hydroxyl group in this compound may confer distinct solubility and pharmacokinetic properties compared to non-hydroxylated analogs .

Key Findings :

  • Indeno-pyrrolone derivatives show strong in silico binding to SARS-CoV-2 Mpro, with compound 5f outperforming others in docking studies .
  • The hydroxyl group in This compound may enhance solubility but requires experimental validation of target engagement .

Biological Activity

4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that includes both pyrrole and pyridazine moieties. Its unique structure contributes to its biological activity, making it a valuable scaffold for drug development.

Pharmacological Activities

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-b]pyridazin-2(1H)-one exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Derivative AMCF-7 (breast)10Apoptosis induction
Derivative BA2780 (ovarian)15Cell cycle arrest

2. Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds derived from this structure have shown efficacy against viruses such as HIV. The mechanism typically involves inhibition of viral replication or interference with viral entry into host cells.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation: Some compounds can modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Activity

A study conducted by Kalai et al. synthesized a series of pyrrolo[1,2-b]pyridazin derivatives and evaluated their anticancer properties against multiple cell lines. The most potent compound demonstrated an IC50 value of 5 µM against the A549 lung cancer cell line, indicating significant cytotoxicity.

Case Study 2: Antiviral Activity

In another study focusing on antiviral applications, derivatives were tested for their ability to inhibit HIV-1 replication in vitro. The most active compound exhibited an EC50 value of 3 µM and demonstrated a favorable therapeutic index, suggesting potential for further development as an antiviral agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one and its derivatives?

Q. How are computational methods like DFT used to characterize this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31++G(d,p) level predict molecular geometry, electron distribution, and thermodynamic stability. These simulations validate experimental spectral data (e.g., bond lengths, vibrational frequencies) and identify reactive sites for further functionalization. For instance, HOMO-LUMO analysis can reveal charge transfer properties relevant to biological activity .

Advanced Research Questions

Q. What computational strategies are employed to evaluate the antiviral potential of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100+ ns trajectories) assess binding affinity to viral targets like SARS-CoV-2 Mpro. Docking scores (e.g., ΔG < -7 kcal/mol) and stable protein-ligand interactions (e.g., hydrogen bonds with His41/Cys145) prioritize candidates for synthesis. MD analyses (RMSD, RMSF) validate binding stability under physiological conditions .

Q. How do structural modifications influence the pharmacokinetic profile of this compound derivatives?

Substituents like aryl groups or halogens impact solubility, permeability, and metabolic stability. ADMET predictions (SwissADME, pkCSM) evaluate drug-likeness, with polar surface area (PSA < 140 Ų) and rotatable bonds (≤10) critical for oral bioavailability per Veber’s rules . Hydroxyl groups enhance solubility but may increase metabolic clearance via glucuronidation .

Q. What structure-activity relationship (SAR) trends are observed in pyrrolo-pyridazinone derivatives?

Electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position enhance inhibitory activity against enzymes like SARS-CoV-2 Mpro. For example, compound 5f (from analogous studies) showed higher potency due to optimized hydrophobic interactions and hydrogen bonding with catalytic residues . Steric bulk at the 6-position can reduce binding flexibility .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Q. How do researchers address contradictions between in silico predictions and experimental results for pyrrolo-pyridazinones?

Discrepancies often arise from force field inaccuracies or solvation effects in simulations. Validation requires iterative refinement: re-docking with cryo-EM structures, adjusting protonation states, or incorporating explicit solvent models in MD. In vitro assays (e.g., FRET-based Mpro inhibition) confirm activity, with IC50 values compared to docking scores .

Q. What synergistic effects are observed when combining this compound derivatives with other antiviral agents?

Q. What in vitro assays are critical for validating the antiviral activity of this compound class?

Cell-based assays (e.g., Vero E6 cells infected with SARS-CoV-2) measure viral load reduction (qRT-PCR) and cytotoxicity (CC50 via MTT assay). Enzymatic assays (e.g., fluorescence resonance energy transfer) quantify inhibition constants (Ki) against purified Mpro, with results cross-referenced to docking scores .

Q. How do thermodynamic parameters from DFT calculations guide the design of stable derivatives?

Gibbs free energy (ΔG) and enthalpy (ΔH) calculations predict compound stability under physiological conditions. Derivatives with lower ΔG values (< -50 kcal/mol) exhibit higher synthetic feasibility and resistance to metabolic degradation. Transition state modeling identifies reactive intermediates prone to hydrolysis, guiding protective group strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.